
1,2-Diiodo-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-naphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diiodo-naphthalene can be synthesized through the iodination of naphthalene. One common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. The reaction typically takes place in a solvent such as acetic acid or ethanol. The process involves the electrophilic substitution of hydrogen atoms in naphthalene with iodine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution can produce various iodinated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,2-Diiodo-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-naphthalene involves its interaction with molecular targets through its iodine atoms. The compound can participate in various chemical reactions, leading to the formation of new products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodo-naphthalene: Another iodinated derivative of naphthalene with iodine atoms at the 1 and 4 positions.
1,2-Dibromo-naphthalene: A similar compound where bromine atoms replace the iodine atoms.
1,2-Dichloro-naphthalene: A derivative with chlorine atoms instead of iodine.
Uniqueness
1,2-Diiodo-naphthalene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its brominated or chlorinated counterparts. The iodine atoms also enhance the compound’s ability to participate in specific types of chemical reactions, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H6I2 |
|---|---|
Peso molecular |
379.96 g/mol |
Nombre IUPAC |
1,2-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Clave InChI |
UYHYZAYIQAVJCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


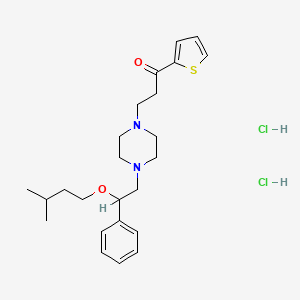
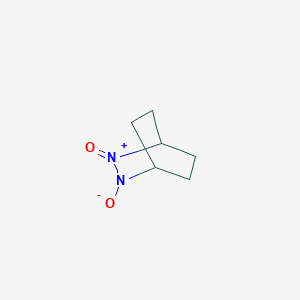
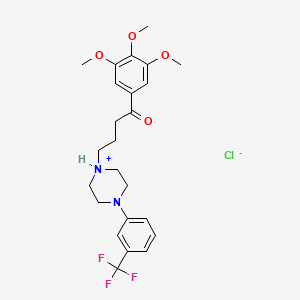
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
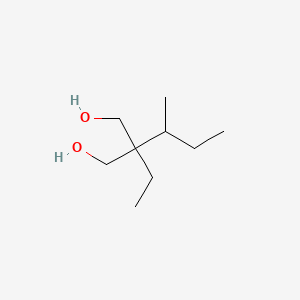
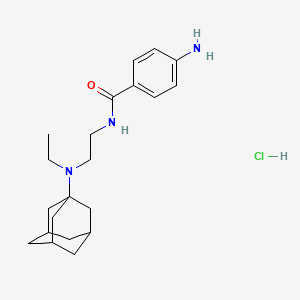
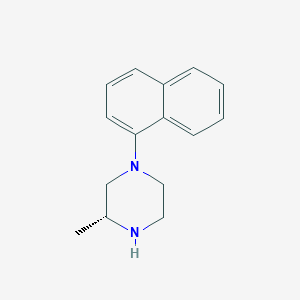
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
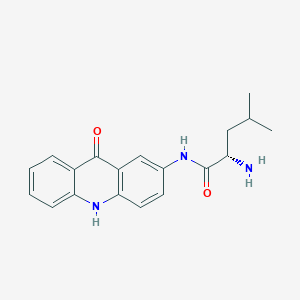

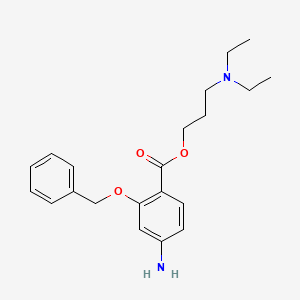
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
